molecular formula C23H21N3O2S3 B11148555 3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11148555
M. Wt: 467.6 g/mol
InChI Key: OATHBQAZDHSABV-JXAWBTAJSA-N
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Description

3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex heterocyclic compound It features a unique structure that combines a thiazolidine ring, a pyridopyrimidine core, and a phenylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step reactions. One common approach is the one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method is efficient, with good functional group tolerance and high yields.

Industrial Production Methods

the principles of green chemistry, such as using transition-metal-free routes and avoiding external oxidants, are likely to be applied to scale up the synthesis process .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The phenylsulfanyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives.

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets. For instance, in biological systems, it may inhibit specific enzymes or interfere with cellular pathways. The exact molecular targets and pathways are still under investigation, but its structure suggests it could interact with nucleic acids or proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one apart is its combination of a thiazolidine ring with a pyridopyrimidine core, which provides a unique set of chemical and biological properties.

Properties

Molecular Formula

C23H21N3O2S3

Molecular Weight

467.6 g/mol

IUPAC Name

(5Z)-3-butyl-5-[(9-methyl-4-oxo-2-phenylsulfanylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H21N3O2S3/c1-3-4-12-26-22(28)18(31-23(26)29)14-17-20(30-16-10-6-5-7-11-16)24-19-15(2)9-8-13-25(19)21(17)27/h5-11,13-14H,3-4,12H2,1-2H3/b18-14-

InChI Key

OATHBQAZDHSABV-JXAWBTAJSA-N

Isomeric SMILES

CCCCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)SC4=CC=CC=C4)/SC1=S

Canonical SMILES

CCCCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)SC4=CC=CC=C4)SC1=S

Origin of Product

United States

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